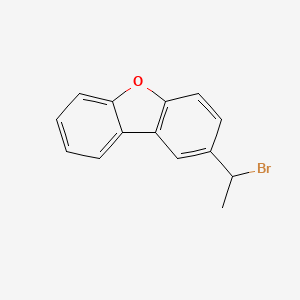
2-(1-Bromoethyl)dibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Bromoethyl)dibenzofuran is a chemical compound that belongs to the class of dibenzofurans, which are tricyclic aromatic compounds. Dibenzofurans are known for their diverse biological activities and applications in various fields, including chemistry, biology, and industry . The structure of this compound consists of a dibenzofuran core with a bromoethyl group attached to the second carbon atom of the furan ring .
Métodos De Preparación
The synthesis of 2-(1-Bromoethyl)dibenzofuran typically involves the bromination of dibenzofuran derivatives. One common method is the bromination of 2-ethyl dibenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform . The reaction is usually carried out under reflux conditions to ensure complete bromination. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2-(1-Bromoethyl)dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding ethyl derivative.
Aplicaciones Científicas De Investigación
2-(1-Bromoethyl)dibenzofuran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Dibenzofuran derivatives, including this compound, have shown potential biological activities such as anti-tumor, antibacterial, and antiviral properties.
Medicine: The compound’s biological activities make it a candidate for the development of new therapeutic agents.
Industry: this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(1-Bromoethyl)dibenzofuran is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s biological activities are thought to be mediated through its ability to interact with cellular proteins and enzymes, leading to changes in cellular processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
2-(1-Bromoethyl)dibenzofuran can be compared with other dibenzofuran derivatives such as:
Dibenzofuran: The parent compound, which lacks the bromoethyl group.
2-Ethyl dibenzofuran: Similar to this compound but without the bromine atom.
2-(1-Chloroethyl)dibenzofuran: Similar to this compound but with a chlorine atom instead of bromine.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other dibenzofuran derivatives .
Propiedades
Fórmula molecular |
C14H11BrO |
|---|---|
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
2-(1-bromoethyl)dibenzofuran |
InChI |
InChI=1S/C14H11BrO/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-9H,1H3 |
Clave InChI |
NJNNAJAXZNOKNW-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


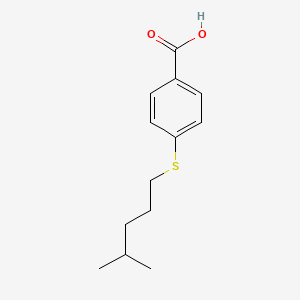

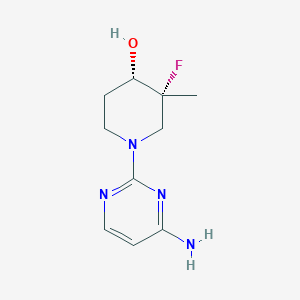

![1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol](/img/structure/B13899047.png)
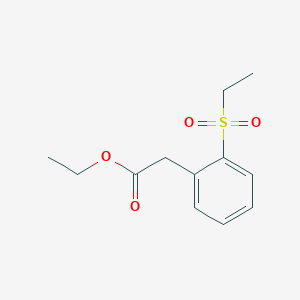
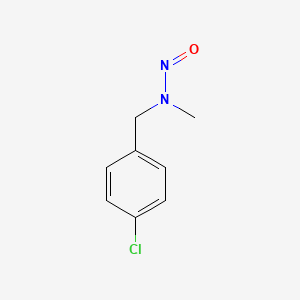
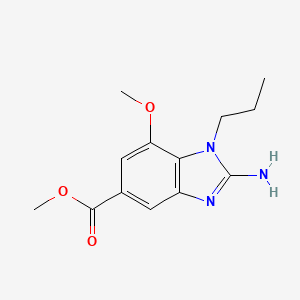
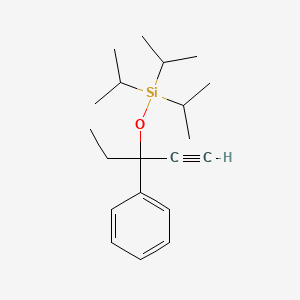
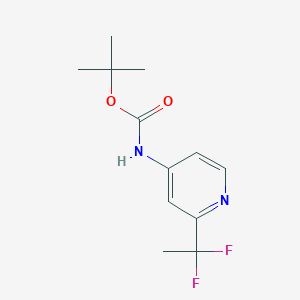
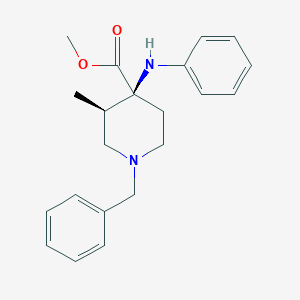
![tert-butyl N-[1-[methoxy(methyl)amino]-1-oxo-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B13899088.png)
![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)
